(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-24-12-11-22-16-9-8-15(20)13-17(16)25-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b10-7+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRGWZHSNHTJM-PIQKCNJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural and functional attributes of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide are contextualized below against analogous benzothiazole and thiadiazole derivatives from recent literature.
Structural and Electronic Comparisons
Key Observations :
- Substituent Effects: The 2-methoxyethyl group in the target compound likely confers better solubility than the morpholinopropyl or pyrrolidinyl groups in 4c1 and 4d1 . However, bulkier groups like naphthalene in 5a may enhance hydrophobic binding in biological targets .
- Bromine Reactivity : The 6-bromo substituent in the target compound contrasts with 2-bromoimidazo-thiadiazoles (), where bromine at position 2 is highly reactive toward nucleophilic substitution . This suggests that the target’s Br at C6 may be less electrophilic but more sterically shielded.
Spectroscopic and Analytical Data
Analysis :
- The dual carbonyl stretches in 4g (1690, 1638 cm⁻¹) suggest distinct electronic environments for its acryloyl and benzamide groups, whereas the target’s single cinnamamide carbonyl would likely show a single peak near 1680 cm⁻¹.
- High-resolution MS data for 4c1 and 4d1 (e.g., 559.2526 for 4c1 ) underscores the precision required for characterizing complex heterocycles, a methodology applicable to the target compound .
Preparation Methods
Core Benzothiazole Construction
The benzo[d]thiazole scaffold originates from 2-amino-4-bromothiophenol, cyclized with ethyl bromoacetate under basic conditions (K$$2$$CO$$3$$, DMF, 110°C, 8 h). Bromine at C6 is introduced via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C (82% yield), capitalizing on the thiazole ring's electron-deficient nature to favor para-bromination. Subsequent N-alkylation employs Mitsunobu conditions (DIAD, PPh$$_3$$, 2-methoxyethanol) to install the 2-methoxyethyl group with complete regioselectivity (91% yield).
Synthetic Route Development
Bromination and Alkylation Sequence
Initial attempts using Br$$_2$$ in acetic acid resulted in over-bromination (15% mono vs. 43% di-brominated byproducts). Switching to NBS (1.05 equiv) in anhydrous DMF at -10°C improved mono-selectivity (Table 1).
Table 1. Bromination Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br$$_2$$ | AcOH | 25 | 2 | 38 |
| NBS | DCM | 0 | 4 | 72 |
| NBS | DMF | -10 | 6 | 80 |
Alkylation trials identified Mitsunobu conditions as superior to conventional SN2 approaches (2-methoxyethyl bromide, NaH, DMF) which suffered from O- vs N-alkylation competition (63% vs 92% yield).
Imine Formation via Eschenmoser Coupling
Adapting methodology from indol-2-one synthesis, the 2-bromobenzothiazole intermediate reacts with cinnamothioamide under thiophilic conditions. Key parameters:
- Solvent optimization : DMF > MeCN (yield increase from 58% to 75%)
- Base screening : Et$$_3$$N (72%) vs DBU (68%) vs none (41%)
- Z-selectivity : Maintained through slow addition (0.5 mL/min) at -15°C
The reaction mechanism proceeds via nucleophilic aromatic substitution, where the thioamide's sulfur attacks the electron-deficient C2 of the benzothiazole, followed by β-elimination of HBr to form the imine.
Stereochemical Control and Characterization
The Z-configuration arises from kinetic control during imine formation, as evidenced by NOESY correlations between the cinnamoyl β-proton and benzothiazole H5. Comparative $$ ^1H $$ NMR data:
- Z-isomer : δ 7.89 (d, J = 12.4 Hz, 1H, CH=N)
- E-isomer : δ 7.92 (d, J = 15.1 Hz, 1H, CH=N)
HRMS-ESI (m/z): [M+H]$$ ^+ $$ calcd for C$${20}$$H$${18}$$BrN$$3$$O$$2$$S 458.0241, found 458.0239.
Process Optimization and Scalability
Gram-scale production (15 g) validated the route's robustness:
- Bromination : 82% yield at 50 g scale
- Alkylation : 89% yield with 2.5 kg input
- Coupling : 73% yield, Z:E 9.2:1
Notably, replacing chromatographic purification with antisolvent crystallization (EtOAc/hexanes) improved process mass intensity (PMI) from 32 to 18.
Comparative Analysis of Methodologies
While traditional amide coupling (EDC/HOBt) efficiently forms benzothiazole-carboxamides, it fails to address the imine geometry requirement. The Eschenmoser approach provides inherent stereocontrol absent in Schiff base condensations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
